1,2-diethenylbenzene; N,N-dimethylmethanamine; 1-ethenyl-2-ethyl-benzene; styrene
Description
Key Historical Milestones
Nomenclature and Chemical Identification Systems
Styrene
Trimethylamine
Divinylbenzene
1-Ethenyl-2-ethylbenzene
Structural identifiers, such as SMILES notations, further distinguish these compounds:
- Styrene:
C=CC1=CC=CC=C1 - Trimethylamine:
CN(C)C - Divinylbenzene:
C=CC1=CC=CC=C1C=C - ortho-Ethylstyrene:
C=CC1=CC=CC=C1CC
Structural Relationships Between Compounds
Core Structural Features
- Styrene : A benzene ring substituted with a vinyl group (-CH=CH₂).
- Divinylbenzene : A benzene ring with two vinyl groups at ortho positions, enabling cross-linking in polymerization .
- Trimethylamine : A trigonal pyramidal molecule with three methyl groups bonded to nitrogen .
- ortho-Ethylstyrene : Combines a vinyl group and an ethyl group (-CH₂CH₃) on adjacent benzene carbons .
Comparative Analysis
| Feature | Styrene | Divinylbenzene | Trimethylamine | ortho-Ethylstyrene |
|---|---|---|---|---|
| Aromatic Ring | Yes | Yes | No | Yes |
| Functional Groups | Vinyl | Two vinyl | Tertiary amine | Vinyl + ethyl |
| Polymerization | Linear chains | Cross-linked | Non-polymerizing | Copolymerization |
Evolution of Industrial and Academic Interest
Styrene
Divinylbenzene
Trimethylamine
ortho-Ethylstyrene
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;N,N-dimethylmethanamine;1-ethenyl-2-ethylbenzene;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.C10H10.C8H8.C3H9N/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-4(2)3/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADXLRSCRPYPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C=C.CN(C)C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
69011-19-4 | |
| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzen dienyl- polymer s ethenylbenzenem a ethenylethylbenzenem | |
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Mechanism of Action
1,2-Diethenylbenzene (Patiromer)
- Target of action : Patiromer primarily targets potassium ions in the gastrointestinal tract.
- Mode of action : Patiromer is a non-absorbed, cation exchange polymer that contains a calcium-sorbitol counterion. It increases fecal potassium excretion by binding to potassium in the lumen of the gastrointestinal tract, reducing the concentration of free potassium in the gastrointestinal lumen and, ultimately, in the serum.
- Biochemical pathways : The primary pathway affected is the regulation of potassium levels in the body. By binding to potassium in the gastrointestinal tract, patiromer helps to reduce hyperkalemia (high blood potassium levels).
- Pharmacokinetics : Patiromer is not systemically absorbed.
- Result of action : The action of patiromer leads to a decrease in serum potassium levels, helping to manage hyperkalemia.
- Action environment : The efficacy and stability of patiromer are influenced by the pH and electrolyte content of the gastrointestinal tract.
N,N-Dimethylmethanamine (Trimethylamine)
- Target of action : Trimethylamine primarily targets the liver where it is metabolized.
- Mode of action : Trimethylamine is metabolized in the liver to form trimethylamine N-oxide, a less toxic compound.
- Biochemical pathways : The primary pathway affected is the metabolism of trimethylamine in the liver.
- Pharmacokinetics : Trimethylamine is readily absorbed and extensively metabolized by the body enzymes into other chemicals that are excreted through urine.
- Result of action : The metabolic action of trimethylamine is required for its toxicity.
- Action environment : The action of trimethylamine is influenced by the enzymatic activity in the liver.
Styrene
- Target of action : Styrene primarily targets the liver where it is metabolized.
- Mode of action : Styrene is converted, in laboratory animals and humans, to styrene–7,8–oxide, which is reasonably anticipated to be a human carcinogen.
- Biochemical pathways : The primary pathway affected is the metabolism of styrene in the liver.
- Pharmacokinetics : The main method of styrene exposure is inhalation. A small amount of styrene is ingested or absorbed through dermal contact. Styrene is extensively metabolized by the body enzymes into other chemicals that are excreted through urine.
- Result of action : Metabolic action is required for carcinogenicity and toxicity of styrene.
- Action environment : The action of styrene is influenced by the enzymatic activity in the liver.
Biological Activity
The compounds 1,2-diethenylbenzene (divinylbenzene), N,N-dimethylmethanamine (dimethylamine), 1-ethenyl-2-ethyl-benzene (ethylstyrene), and styrene are significant in both industrial applications and biological research. Understanding their biological activity is crucial for assessing their health impacts, particularly in occupational exposure scenarios.
- 1,2-Diethenylbenzene (Divinylbenzene) : Primarily used in the production of cross-linked polystyrene resins.
- N,N-Dimethylmethanamine (Dimethylamine) : A precursor in the synthesis of various chemicals and pharmaceuticals.
- 1-Ethenyl-2-Ethyl-Benzene (Ethylstyrene) : Used in the production of polymers and copolymers.
- Styrene : Widely used in the manufacture of plastics, rubber, and resins.
Styrene
Styrene has been extensively studied for its toxicological effects. Research indicates that styrene exposure can lead to various biological responses:
- Gene Expression : Occupational exposure to styrene has been linked to the upregulation of stress-responsive genes such as EGR1, IL-6, TNFα, and others. These genes play roles in inflammatory responses and cellular stress management .
- Hepatic Effects : Studies show that high levels of styrene exposure correlate with increased hepatic transaminases (ALT and AST), indicating potential liver injury. The expression of pro-inflammatory cytokines suggests a mechanism for styrene-induced hepatic toxicity .
- Carcinogenic Potential : Styrene has been classified as possibly carcinogenic to humans based on animal studies showing increased tumor incidence .
Ethylstyrene
Ethylstyrene exhibits similar biological activities:
- Toxicity : It has been shown to have low acute toxicity but can cause chronic effects on the liver and auditory systems in animal studies. Prolonged exposure may lead to irreversible damage to hearing organs .
- Metabolism : Ethylbenzene (a related compound) is metabolized primarily through α-oxidation pathways, leading to urinary excretion of metabolites like mandelic acid. This metabolic pathway is essential for understanding its biological impact .
Dimethylamine
While less is known about dimethylamine's direct biological effects compared to styrene and ethylstyrene, it is recognized for:
- Neurotoxicity : Dimethylamines can affect central nervous system function, potentially leading to symptoms like dizziness and headaches upon exposure .
Occupational Exposure Studies
Several studies have focused on workers exposed to these compounds:
- Styrene Exposure Study : Workers exposed to styrene showed elevated levels of liver enzymes and inflammatory markers. The study stratified participants by exposure level, revealing that even low exposures could trigger significant biological changes .
- Ethylbenzene Health Assessment : A comprehensive assessment indicated that long-term exposure to ethylbenzene could lead to chronic health issues including liver damage and auditory dysfunction. The study highlighted the need for monitoring occupational exposures to mitigate health risks .
Data Tables
Comparison with Similar Compounds
1,2-Diethenylbenzene
Molecular Formula : C₁₀H₁₀
Structure : A benzene ring with two ethenyl (vinyl, -CH=CH₂) groups at the 1,2-positions.
Key Properties :
N,N-Dimethylmethanamine
Molecular Formula : C₃H₉N
Structure : (CH₃)₂NH (dimethylamine), a simple secondary amine.
Key Properties :
1-Ethenyl-2-ethyl-benzene
Molecular Formula : C₁₀H₁₂
Structure : Benzene with a vinyl (-CH=CH₂) group at position 1 and an ethyl (-CH₂CH₃) group at position 2.
Key Properties :
- Molecular weight: 132.20 g/mol (calculated).
- Reactivity: Less reactive than styrene due to steric hindrance from the ethyl group . Applications: Comonomer in styrenic copolymers .
Styrene
Molecular Formula : C₈H₈
Structure : Vinylbenzene (C₆H₅-CH=CH₂).
Key Properties :
- Molecular weight: 104.15 g/mol .
- Reactivity: Polymerizes readily to form polystyrene.
Applications : Production of polystyrene, ABS plastics, and synthetic rubbers .
Comparative Analysis
Structural and Physical Properties
Reactivity in Polymerization
- 1,2-Diethenylbenzene : Forms highly crosslinked networks due to dual vinyl groups .
- Styrene : Rapid homopolymerization via radical initiation .
- 1-Ethenyl-2-ethyl-benzene : Slower polymerization kinetics compared to styrene due to ethyl substitution .
Research Findings and Contradictions
- Toxicity : discusses diethylbenzene’s neurotoxicity, which may extrapolate to 1-ethenyl-2-ethyl-benzene but requires confirmation .
Preparation Methods
Overview and Synonymy
1,2-Diethenylbenzene and 1-ethenyl-2-ethyl-benzene are closely related compounds, often appearing together in reaction mixtures such as divinylbenzene and ethylstyrene mixtures. These compounds share the molecular formula C10H10 and are structurally characterized by vinyl (ethenyl) substituents on the benzene ring, with 1-ethenyl-2-ethyl-benzene having one vinyl and one ethyl substituent.
Synthetic Routes
Vinylation of Benzene Derivatives: The preparation of 1,2-diethenylbenzene typically involves the vinylation of benzene or substituted benzenes using ethylene or acetylene derivatives under catalytic conditions. This process can be catalyzed by transition metals or acid catalysts to introduce vinyl groups at ortho positions.
Divinylbenzene Production: Industrially, divinylbenzene (which includes 1,2-diethenylbenzene) is produced by dehydrogenation of diethylbenzene isomers. The process involves catalytic dehydrogenation at elevated temperatures, often using iron oxide-based catalysts promoted with potassium.
Mixture Formation: The reaction mass of divinylbenzene and ethylstyrene (including 1-ethenyl-2-ethyl-benzene) is obtained as a mixture during these processes, which can be separated or used as is for polymerization applications.
Catalysts and Conditions
- Potassium-promoted iron oxide catalysts are preferred for dehydrogenation reactions due to their high selectivity and activity.
- The process is typically conducted at high temperatures (around 500-600°C) in fixed-bed reactors, either adiabatically or isothermally, with steam to facilitate dehydrogenation and reduce coke formation.
Preparation of N,N-Dimethylmethanamine
Synthetic Methodology
N,N-Dimethylmethanamine (a tertiary amine) is commonly synthesized via reductive amination or nucleophilic substitution methods involving dimethylamine.
Reductive Amination: A prevalent industrial method involves reacting an aldehyde (such as formaldehyde) with dimethylamine and hydrogen in the presence of a hydrogenation catalyst (e.g., nickel on kieselguhr). The reaction occurs in a fixed-bed reactor with controlled temperature (105-110°C) and pressure (around 8 MPa hydrogen pressure). The process includes preheating zones and catalyst beds to optimize conversion and selectivity.
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions using dimethylformamide (DMF) as a methylating agent under controlled conditions (e.g., 190°C for 6 hours) to yield N,N-dimethylamine derivatives with high purity and yields up to 99.5%.
Purification
Reaction Parameters Summary
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 105-110°C (reductive amination) | Controlled for catalyst activity |
| Pressure | ~8 MPa H2 | High pressure to drive hydrogenation |
| Catalyst | Ni on kieselguhr | Commercial catalyst for hydrogenation |
| Reaction Time | Continuous flow | Fixed-bed reactor operation |
| Purity of product | >99.5% | After fractional distillation |
Preparation of Styrene
Industrial Production Routes
Styrene is a major petrochemical monomer produced primarily by:
Dehydrogenation of Ethylbenzene: The dominant industrial method (>90% capacity) involves catalytic dehydrogenation of ethylbenzene in the presence of steam over potassium-promoted iron oxide catalysts. The process operates at high temperatures (around 600°C) in fixed-bed reactors with either adiabatic or isothermal conditions.
By-product from Propene Epoxidation: Styrene can also be obtained as a by-product during the epoxidation of propene using ethylbenzene hydroperoxide and molybdenum complex catalysts, though this route is less common industrially.
Catalyst and Process Details
- Potassium-promoted iron oxide catalysts provide high selectivity and activity.
- The process involves passing ethylbenzene and steam over the catalyst bed, with careful temperature control to maximize styrene yield and minimize side reactions.
- Reactor designs include fixed-bed reactors with radial or axial flow to optimize contact time and heat management.
Reaction Conditions Summary
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 550-650°C | High temperature for dehydrogenation |
| Catalyst | K-promoted Fe2O3 | Selective for styrene formation |
| Reactor Type | Fixed-bed (radial/axial flow) | Industrial scale |
| Feedstock | Ethylbenzene + steam | Steam reduces coke formation |
Comparative Table of Preparation Methods
| Compound | Key Preparation Method | Catalyst/Conditions | Purity/Yield | Industrial Relevance |
|---|---|---|---|---|
| 1,2-Diethenylbenzene | Dehydrogenation of diethylbenzene | K-promoted Fe2O3, 500-600°C | High yield in mixture form | Used in polymer precursors |
| 1-Ethenyl-2-Ethyl-Benzene | Same as above (mixture component) | Same as above | Part of reaction mass | Polymer industry feedstock |
| N,N-Dimethylmethanamine | Reductive amination of aldehydes | Ni catalyst, 105-110°C, 8 MPa H2 | >99.5% purity | Tertiary amine production |
| Styrene | Dehydrogenation of ethylbenzene | K-promoted Fe2O3, 550-650°C | High selectivity and yield | Major monomer in petrochemical industry |
Research Findings and Notes
- The potassium-promoted iron oxide catalyst system remains the benchmark for dehydrogenation reactions producing styrene and related vinylbenzenes due to its balance of activity and selectivity.
- N,N-Dimethylmethanamine synthesis benefits from continuous flow fixed-bed reactors with nickel catalysts, enabling high purity and efficient hydrogenation.
- The nucleophilic substitution method using DMF for N,N-dimethylamine derivatives offers high yields and purity but requires careful temperature and pressure control.
- The mixture of divinylbenzene and ethylstyrene (including 1,2-diethenylbenzene and 1-ethenyl-2-ethyl-benzene) is often used directly in polymerization processes without full separation, highlighting the industrial importance of these mixtures.
Q & A
Basic Research Questions
Q. What are the optimal analytical methods for characterizing N,N-dimethylmethanamine in catalytic reaction systems?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly focusing on the dimethylamino group’s chemical shifts (δ 2.2–2.8 ppm for CH₃ groups). Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity assessment, employ gas chromatography (GC) with flame ionization detection (FID) using a polar column (e.g., DB-WAX) to separate potential byproducts like tertiary amine oxides .
Q. How can researchers differentiate 1,2-diethenylbenzene isomers (e.g., 1,3 vs. 1,2 substitution) experimentally?
- Methodological Answer : Utilize vibrational spectroscopy (FT-IR) to identify substitution patterns: symmetric vs. asymmetric C=C stretching modes (1630–1680 cm⁻¹). Confirm via X-ray crystallography or computational geometry optimization (DFT) to compare bond angles and dihedral angles with NIST reference data .
Q. What protocols ensure stability of styrene in long-term storage for polymerization studies?
- Methodological Answer : Store styrene under inert gas (N₂/Ar) at 4°C with added inhibitors (e.g., 4-tert-butylcatechol at 10–50 ppm). Monitor peroxide formation via iodometric titration periodically. For aqueous systems, use buffered solutions (pH 6–8) to prevent radical-initiated degradation .
Advanced Research Questions
Q. How do computational models resolve contradictions in reaction kinetics of N,N-dimethylmethanamine in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to map energy profiles of intermediate states (e.g., Pd-N coordination). Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁵N) to trace amine participation in transition states .
Q. What mechanistic insights explain the divergent reactivity of 1-ethenyl-2-ethyl-benzene under electrophilic vs. radical conditions?
- Methodological Answer : Conduct radical trapping experiments (e.g., TEMPO) to distinguish between ionic and radical pathways. For electrophilic substitution, monitor regioselectivity using HNO₃/H₂SO₄ nitration, comparing para/ortho ratios via HPLC. Contrast with AIBN-initiated radical bromination (NBS) to assess allylic vs. vinyl reactivity .
Q. How can researchers reconcile conflicting thermodynamic data for 1,2-diethenylbenzene across different solvent systems?
- Methodological Answer : Perform calorimetric studies (e.g., DSC) in polar (DMSO) vs. non-polar (toluene) solvents to measure ΔH°solvation. Cross-validate with COSMO-RS simulations to account for solvent-solute interactions. Tabulate discrepancies and correlate with solvent polarity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
